4-Phenylfuran-2(5h)-one

Thermal stability Distillation parameters Process chemistry

4-Phenylfuran-2(5H)-one (CAS 1575-47-9) is a 4-aryl-substituted 2(5H)-furanone, belonging to the γ-butenolide class of α,β-unsaturated γ-lactones. It has the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol, appearing as a pale yellow to white crystalline solid with a characteristic lactone carbonyl.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 1575-47-9
Cat. No. B1201999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylfuran-2(5h)-one
CAS1575-47-9
Synonymsralfuranone A
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1C(=CC(=O)O1)C2=CC=CC=C2
InChIInChI=1S/C10H8O2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-6H,7H2
InChIKeyHJJHMYDTEVUBHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylfuran-2(5H)-one (CAS 1575-47-9) – Core Properties and Procurement-Relevant Identity


4-Phenylfuran-2(5H)-one (CAS 1575-47-9) is a 4-aryl-substituted 2(5H)-furanone, belonging to the γ-butenolide class of α,β-unsaturated γ-lactones [1]. It has the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol, appearing as a pale yellow to white crystalline solid with a characteristic lactone carbonyl . The compound features a phenyl group at the 4-position of the furanone ring, an electron-deficient enone system, and precisely zero hydrogen bond donors with two hydrogen bond acceptors, yielding a topological polar surface area of 26.3 Ų and an XLogP3 of 1.4 . These physicochemical parameters position it as a compact, moderately lipophilic scaffold that is soluble in common organic solvents (ethanol, ether, dichloromethane) but poorly soluble in water [2].

Why In-Class Furanones Cannot Replace 4-Phenylfuran-2(5H)-one in Key Applications


Substituting 4-Phenylfuran-2(5H)-one with a generic 2(5H)-furanone congener is chemically invalid when the 4-phenyl substitution pattern is structurally required. The 4-aryl substituent is the defining pharmacophoric anchor for at least two clinically validated drug classes: the COX-2 selective inhibitors (e.g., rofecoxib, L-778,736), wherein the 4-phenyl ring engages a critical hydrophobic pocket in the COX-2 active site, and 4-substituted furanone anti-inflammatory agents broadly claimed in the manoalide-analog patent family [1][2]. Positional isomers (3-phenyl or 5-phenyl) exhibit entirely different ring electronics, steric profiles, and metabolic liabilities: the 3-phenyl isomer places the aromatic ring in conjugation with the lactone carbonyl, altering electrophilicity, while the 5-phenyl isomer introduces a stereogenic center at C5 that is absent in the 4-phenyl parent [3]. Furthermore, simpler alkyl-substituted analogs (e.g., 4-methyl-2(5H)-furanone) lack the π-stacking and hydrophobic surface area necessary for the protein-ligand interactions that the 4-phenyl motif provides. The quantitative consequences of these structural differences are detailed in Section 3.

Quantitative Differentiation Evidence: 4-Phenylfuran-2(5H)-one vs. Closest Analogs and Comparators


Boiling Point and Thermal Stability: 4-Phenyl vs. 4-Methyl-2(5H)-furanone

4-Phenylfuran-2(5H)-one exhibits a substantially higher boiling point than its 4-methyl analog, reflecting enhanced intermolecular interactions conferred by the phenyl ring. The boiling point of 4-Phenylfuran-2(5H)-one is 338.8 °C at 760 mmHg, compared with 222.4 °C at 760 mmHg for 4-Methyl-2(5H)-furanone, yielding a difference of +116.4 °C . This elevated boiling point is accompanied by a higher density (1.215 vs. 1.12 g/cm³) and a lower vapor pressure (9.6 × 10⁻⁵ vs. ~0.1 mmHg at 25 °C), indicating that 4-Phenylfuran-2(5H)-one is considerably less volatile and more thermally robust under processing conditions .

Thermal stability Distillation parameters Process chemistry

Lipophilicity and Drug-Likeness: 4-Phenyl vs. 4-Methyl-2(5H)-furanone

The 4-phenyl substituent elevates XLogP3 to 1.4 for 4-Phenylfuran-2(5H)-one, compared with an XLogP of 0.10 (or LogP of 0.49) for 4-Methyl-2(5H)-furanone, representing an increase of approximately +0.9 to +1.3 log units [1]. Both compounds share an identical topological polar surface area of 26.3 Ų. The increased lipophilicity of the 4-phenyl analog places it closer to the optimal range for oral bioavailability (Lipinski's Rule of Five: LogP ≤ 5), while maintaining the same low TPSA that favors passive membrane permeability . Critically, the 4-Phenylfuran-2(5H)-one scaffold retains zero hydrogen bond donors and only two hydrogen bond acceptors, a profile that distinguishes it from hydroxylated analogs such as 3-Hydroxy-4-phenylfuran-2(5H)-one, which introduces one H-bond donor and increases TPSA via the additional oxygen [2].

Lipophilicity Drug-likeness ADME prediction Lead optimization

4-Positional Isomer as the Privileged COX-2 Pharmacophoric Scaffold vs. 3-Phenyl and 5-Phenyl Isomers

The 4-phenyl substitution pattern on the 2(5H)-furanone ring is the essential pharmacophoric anchor for the methanesulfonylphenyl class of selective COX-2 inhibitors. Rofecoxib (4-(4′-methylsulfonylphenyl)-3-phenyl-2(5H)-furanone) achieves an IC50 of 0.34 μM against purified human recombinant COX-2 with 1000-fold selectivity over COX-1 (IC50 > 50 μM) [1]. In a human whole blood assay, rofecoxib inhibits COX-2-derived PGE₂ synthesis with an IC50 of 0.53 ± 0.02 μM versus COX-1-derived thromboxane B₂ synthesis with an IC50 of 18.8 ± 0.9 μM, yielding a COX-2 selectivity ratio of 36—substantially higher than celecoxib (6.6), diclofenac (3), and indomethacin (0.4) [2]. Independently, the Merck Frosst program identified L-778,736, a 3-heteroaryloxy-4-phenyl-2(5H)-furanone, as a potent, orally active, and selective COX-2 inhibitor through systematic SAR exploration of the 4-phenylfuranone core [3]. In contrast, the 3-phenyl isomer (CAS 57200-23-4) places the aryl ring in direct conjugation with the lactone carbonyl, altering the electronics of the enone system, while the 5-phenyl isomer (CAS 53138-45-7) introduces a stereogenic center that changes both the spatial orientation of the phenyl ring and the metabolic susceptibility at C5. Neither positional isomer has yielded a clinically advanced COX-2 inhibitor with the same pharmacophoric profile.

COX-2 inhibition Positional isomerism Pharmacophore Anti-inflammatory

Physical State and Density Differentiation from Positional Isomer 5-Phenyl-2(5H)-furanone

Although 4-Phenylfuran-2(5H)-one and 5-Phenyl-2(5H)-furanone share the same molecular formula (C10H8O2) and similar boiling points (338.8 vs. 338.3 °C at 760 mmHg), they exhibit measurable differences in density and melting behavior that affect their handling characteristics. 4-Phenylfuran-2(5H)-one has a density of 1.215 g/cm³, whereas 5-Phenyl-2(5H)-furanone has a density of 1.197 g/cm³ and a reported melting point of 91 °C [1][2]. The 4-phenyl isomer has no readily available melting point data in public databases, but is described as a pale yellow to white crystalline solid, consistent with efficient crystal packing enabled by the symmetric 4-substitution pattern . The 5-phenyl isomer, by contrast, introduces an asymmetric center at C5 that may reduce crystallinity and alter dissolution kinetics.

Physical state Crystallinity Density Process handling

Synthetic Tractability as a Versatile Building Block vs. More Heavily Substituted Analogs

4-Phenylfuran-2(5H)-one occupies a strategic position in the synthetic complexity spectrum of 2(5H)-furanone building blocks. It provides the essential 4-phenyl pharmacophoric element while retaining an unsubstituted C3 position available for further functionalization (e.g., electrophilic aromatic substitution, halogenation, or cross-coupling). In contrast, 3,4-diphenyl-2(5H)-furanone (CAS 5635-16-5, MW 236.27, BP 441.3 °C at 760 mmHg, density 1.218 g/cm³) has both the 3- and 4-positions occupied, limiting further derivatization and increasing molecular weight beyond typical fragment-based lead criteria . 3-Bromo-4-phenyl-2(5H)-furanone (CAS 329328-48-5, MW 239.07) is itself a derivative of 4-Phenylfuran-2(5H)-one, prepared by selective bromination of the parent compound, and serves as a cross-coupling partner for Suzuki, Heck, and related reactions [1]. This synthetic relationship establishes 4-Phenylfuran-2(5H)-one as the upstream progenitor of an entire derivative library: procurement of the parent scaffold enables both C3-functionalized and C5-functionalized derivatives through divergent synthetic pathways. A palladium-catalyzed cross-coupling route from 4-tosyl-2(5H)-furanone with boronic acids has been reported as an efficient alternative entry to 4-substituted 2(5H)-furanones, further underscoring the synthetic accessibility of this scaffold class .

Synthetic intermediate Cross-coupling Building block Derivatization

Dienophilic Reactivity in Diels-Alder Cycloadditions: 2(5H)-Furanone Class Reactivity Profiling

2(5H)-Furanones, including 4-Phenylfuran-2(5H)-one, function as competent dienophiles in normal-electron-demand Diels-Alder reactions due to the electron-withdrawing nature of the α,β-unsaturated lactone carbonyl. Computational studies using global electrophilicity indices have classified the reactivity of a series of 2(5H)-furanones as dienophiles and predicted their preferential cyclization modes via local philicity indexes [1]. The 4-phenyl substituent provides additional activation of the dienophilic double bond through inductive and resonance effects while also contributing steric bulk that can influence endo/exo diastereoselectivity. Experimental validation from related systems demonstrates that 2(5H)-furanones react with heterodienes to afford thiopyran rings with high stereoselectivity, and phenylsulfonyl-substituted 5-alkoxy-2(5H)-furanones act as highly reactive chiral dienophiles with enantioselectivities >98% e.e. [2][3]. These class-level properties are not shared by saturated γ-butyrolactone analogs, which lack the conjugated enone system required for cycloaddition reactivity.

Cycloaddition Diels-Alder Dienophile Computational chemistry

Procurement-Guiding Application Scenarios for 4-Phenylfuran-2(5H)-one (CAS 1575-47-9)


COX-2 Selective Inhibitor Drug Discovery and Lead Optimization

4-Phenylfuran-2(5H)-one is the validated starting scaffold for the methanesulfonylphenyl class of selective COX-2 inhibitors. Medicinal chemistry teams developing next-generation selective NSAIDs should select this compound over positional isomers (3-phenyl or 5-phenyl) because the 4-phenyl substitution pattern has been clinically translated: rofecoxib achieved a COX-2 selectivity ratio of 36 in human whole blood assays, and L-778,736 was identified as a potent, orally active COX-2 inhibitor from systematic SAR around this core [1][2]. The C3 position remains available for introduction of heteroaryloxy, alkyl, or halogen substituents to modulate potency and selectivity. Procurement should specify ≥98% purity to ensure reproducible SAR data.

Divergent Synthesis of 3,4-Disubstituted Furanone Libraries via C3 Functionalization

As the upstream progenitor of a derivative library, 4-Phenylfuran-2(5H)-one enables divergent C3 functionalization through electrophilic bromination (yielding 3-bromo-4-phenyl-2(5H)-furanone for cross-coupling), aldol-like condensations, or direct palladium-catalyzed C–H activation [1][2]. This compound is preferred over 3,4-diphenyl-2(5H)-furanone (MW 236.27) because the latter has both the 3- and 4-positions already occupied, precluding further diversification. For library synthesis programs, bulk procurement of the parent scaffold (e.g., 10–100 g scale, ≥95% purity) is the most cost-effective strategy, as it minimizes the number of distinct building blocks in inventory.

Diels-Alder Cycloaddition-Based Complexity Generation for Natural Product Synthesis

4-Phenylfuran-2(5H)-one serves as an electrophilic dienophile in normal-electron-demand Diels-Alder reactions, enabling the construction of bicyclic and polycyclic frameworks in a single step [1]. This reactivity distinguishes it from both saturated γ-butyrolactones (which lack the conjugated enone) and furan itself (which functions primarily as a diene with poor dienophilic efficiency). Synthetic chemistry groups pursuing total synthesis of furanone-containing natural products (e.g., manoalide analogs, styryllactones) should procure this compound as the dienophile partner for cycloaddition-based ring construction, expecting high stereoselectivity analogous to related 5-alkoxy-2(5H)-furanone systems that achieve >98% e.e. [2].

Pharmaceutical Impurity Reference Standard and Analytical Method Development

4-Phenylfuran-2(5H)-one and its derivatives are utilized as impurity reference standards in pharmaceutical quality control, supporting ANDA and DMF submissions, method validation, and stability studies [1]. The compound's well-defined physicochemical profile (BP 338.8 °C, density 1.215 g/cm³, XLogP3 1.4, 0 HBD, 2 HBA) facilitates the development of robust HPLC and GC methods [2]. For analytical laboratories and QC departments, procurement should prioritize suppliers offering full characterization data packages (NMR, MS, IR, HPLC purity certificates) compliant with ICH Q3A/Q3B guidelines. The absence of a stereocenter simplifies chiral purity considerations relative to the 5-phenyl isomer.

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